molecular formula C24H28N4O3 B13946159 2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide

2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide

Cat. No.: B13946159
M. Wt: 420.5 g/mol
InChI Key: BLALJHRWOZZGSO-UHFFFAOYSA-N
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Description

2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide typically involves multi-step organic reactions. The starting materials might include 4-butoxybenzaldehyde, 2-aminobenzamide, and pyrrolidine. The key steps could involve:

    Condensation Reaction: Formation of the quinazoline core by reacting 4-butoxybenzaldehyde with 2-aminobenzamide under acidic or basic conditions.

    Acylation: Introduction of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

    Cyclization: Formation of the pyrrolidinone ring by cyclization of the intermediate with pyrrolidine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound might inhibit or activate specific proteins, affecting cellular processes like proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide
  • 2-(4-ethoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide

Uniqueness

2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide is unique due to the presence of the butoxy group, which can influence its lipophilicity, solubility, and biological activity. The specific substitution pattern on the quinazoline core can also affect its interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

2-(4-butoxyphenyl)-N-(4-oxo-2-pyrrolidin-1-ylquinazolin-3-yl)acetamide

InChI

InChI=1S/C24H28N4O3/c1-2-3-16-31-19-12-10-18(11-13-19)17-22(29)26-28-23(30)20-8-4-5-9-21(20)25-24(28)27-14-6-7-15-27/h4-5,8-13H,2-3,6-7,14-17H2,1H3,(H,26,29)

InChI Key

BLALJHRWOZZGSO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3N=C2N4CCCC4

Origin of Product

United States

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